LogP Modulation: Methyl 4,4‑Difluorocyclohexanecarboxylate vs. Non‑Fluorinated Methyl Cyclohexanecarboxylate
The gem‑difluorinated methyl ester exhibits a measured/computed LogP of 1.98–2.0 , compared to 2.0–2.2 for non‑fluorinated methyl cyclohexanecarboxylate [1]. Despite the addition of two fluorine atoms—which typically increase lipophilicity—gem‑difluorination on a cyclohexane ring can reduce or maintain LogP due to the strong inductive effect and altered hydration shell, a trend confirmed by Holovach et al. for functionalized gem‑difluorocycloalkanes [2]. This contrasts sharply with the ethyl ester analog (ethyl 4,4‑difluorocyclohexanecarboxylate, LogP ≈ 2.38) [3], demonstrating that the methyl ester provides a finely tuned intermediate lipophilicity profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.98–2.0 (methyl 4,4‑difluorocyclohexanecarboxylate) |
| Comparator Or Baseline | LogP = 2.0–2.2 (methyl cyclohexanecarboxylate, non‑fluorinated); LogP ≈ 2.38 (ethyl 4,4‑difluorocyclohexanecarboxylate) |
| Quantified Difference | ΔLogP ≈ –0.02 to –0.2 vs. non‑fluorinated methyl ester; ΔLogP ≈ –0.4 vs. ethyl difluoro analog |
| Conditions | Computational prediction (XLogP3/ALogPs) and experimental shake‑flask data; compound series studied in Chem. Eur. J. 2022 [2] |
Why This Matters
Selection of the methyl ester over the ethyl ester or non‑fluorinated analog directly affects predicted membrane permeability and solubility, enabling rational tuning of ADME properties without altering the core pharmacophore.
- [1] PubChem. Methyl cyclohexanecarboxylate – Computed Properties. XLogP3-AA = 2.2. CID 20748. https://pubchem.ncbi.nlm.nih.gov/compound/Methyl%20cyclohexylcarboxylate View Source
- [2] Holovach S, Melnykov KP, et al. Chem. Eur. J. 2022, 28(19), e202200331. DOI: 10.1002/chem.202200331. View Source
- [3] Molbase. Ethyl 4,4‑difluorocyclohexanecarboxylate – LogP 2.375. https://qiye.molbase.cn/178312-47-5.html View Source
